molecular formula C6H9Cl2OP B8521336 Cyclohexene-1-phosphonic acid dichloride CAS No. 20095-28-7

Cyclohexene-1-phosphonic acid dichloride

Cat. No.: B8521336
CAS No.: 20095-28-7
M. Wt: 199.01 g/mol
InChI Key: HJKKBGYMINKBKU-UHFFFAOYSA-N
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Description

Cyclohexene-1-phosphonic acid dichloride (hypothetical CAS RN: Not available) is an organophosphorus compound characterized by a cyclohexene backbone substituted at the 1-position with a phosphonic acid dichloride group (-P(O)(Cl)₂). Its molecular formula is inferred to be C₆H₉Cl₂O₂P, with a molecular weight of approximately 217.01 g/mol. Phosphonic acid dichlorides are highly reactive intermediates in organic synthesis, commonly used to prepare phosphonate esters, amides, and other derivatives via nucleophilic substitution reactions. The cyclohexene ring introduces steric and electronic effects that influence reactivity, solubility, and stability compared to acyclic or smaller cyclic analogs .

Properties

CAS No.

20095-28-7

Molecular Formula

C6H9Cl2OP

Molecular Weight

199.01 g/mol

IUPAC Name

1-dichlorophosphorylcyclohexene

InChI

InChI=1S/C6H9Cl2OP/c7-10(8,9)6-4-2-1-3-5-6/h4H,1-3,5H2

InChI Key

HJKKBGYMINKBKU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)P(=O)(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Cyclohexene-1-phosphonic acid dichloride with structurally or functionally related compounds from diverse chemical classes, including fluorinated cycloalkenes and other phosphonothioic dichlorides.

Table 1: Key Properties and Structural Comparison

Compound Name CAS RN Molecular Formula Key Functional Groups Reactivity/Applications
This compound Not available C₆H₉Cl₂O₂P Cyclohexene, P(O)(Cl)₂ Hydrolysis-prone; precursor to phosphonates
Decafluorocyclohexene 355-75-9 C₆F₁₀ Perfluorinated cyclohexene High thermal stability; inert material applications
Isopropylphosphonothioic dichloride 1498-60-8 C₃H₇Cl₂PS Isopropyl, P(S)(Cl)₂ Thioic group enhances nucleophilicity; agrochemical synthesis
1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopentene 1759-63-3 C₅ClF₇ Chloro- and fluoro-substituted cyclopentene Fluoropolymer precursor; UV stability

Structural and Functional Group Analysis

  • This compound vs. Decafluorocyclohexene [355-75-9] :
    While both share a cyclohexene backbone, the former’s phosphonyl dichloride group (-P(O)(Cl)₂) introduces polarity and reactivity, contrasting with the latter’s perfluorinated structure (C₆F₁₀), which confers extreme hydrophobicity and chemical inertness. Fluorinated analogs like decafluorocyclohexene are valued in high-performance materials (e.g., lubricants, coatings) but lack the synthetic versatility of phosphonic acid dichlorides .

  • This compound vs. Isopropylphosphonothioic dichloride [1498-60-8]: The substitution of oxygen with sulfur in the phosphonothioic dichloride (P(S)(Cl)₂ vs. P(O)(Cl)₂) alters electronic properties. Sulfur’s lower electronegativity increases nucleophilic attack susceptibility, making thioic derivatives more reactive in forming P-S bonds (e.g., in pesticide synthesis). Conversely, the cyclohexene ring in the target compound may sterically hinder reactions compared to the smaller isopropyl group .
  • This compound vs. Chloro-heptafluorocyclopentene [1759-63-3] :
    The cyclopentene analog combines halogenation (Cl, F) with a smaller ring, enhancing ring strain and UV stability. Such compounds are used in optoelectronics, whereas phosphonic acid dichlorides are more reactive in hydrolysis and cross-coupling reactions .

Reactivity and Stability Trends

  • Hydrolysis Sensitivity :
    Phosphonic acid dichlorides undergo rapid hydrolysis to phosphonic acids in the presence of moisture, unlike fluorinated cycloalkenes, which resist hydrolysis due to strong C-F bonds. Thioic analogs (e.g., [1498-60-8]) hydrolyze slower than their oxic counterparts due to weaker P-S bond polarity .

  • Thermal Stability :
    Fluorinated compounds (e.g., [355-75-9], [1759-63-3]) exhibit superior thermal stability (>300°C decomposition points) compared to phosphonic acid dichlorides, which may decompose at lower temperatures (~150–200°C) due to P-Cl bond cleavage .

Research Findings and Data Gaps

Comparative analyses suggest that electron-withdrawing groups (e.g., -P(O)(Cl)₂) on cyclohexene reduce ring-opening propensity compared to cyclopentene derivatives . Further research is needed to quantify thermodynamic properties (e.g., ΔHf, logP) and optimize synthetic routes.

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